REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1>CCO.[Pt]=O>[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:12])[F:13])[N:5]=[CH:6][C:7]=1[NH2:8]
|
Name
|
|
Quantity
|
369.4 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
36.9 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
was stirred under a balloon of H2 for 5½ h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a plug of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC(=C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |